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Compound of Interest

Compound Name: Tetradecylphosphocholine

Cat. No.: B1204420 Get Quote

An In-depth Technical Guide to Tetradecylphosphocholine and its Analogs for Researchers,

Scientists, and Drug Development Professionals.

Introduction
Alkylphosphocholines are a class of synthetic phospholipid analogs characterized by a

phosphocholine head group and a single alkyl chain of varying length. These compounds

exhibit a range of biological activities and are of significant interest in both biochemical

research and clinical applications. This guide focuses on tetradecylphosphocholine (also

known as Fos-choline 14), a zwitterionic surfactant frequently used in membrane protein

research, and its longer-chain analog, hexadecylphosphocholine (miltefosine). Miltefosine is a

clinically approved oral drug for the treatment of leishmaniasis and has been investigated for its

anticancer properties.[1][2][3] This document provides a comprehensive overview of their

chemical structures, properties, mechanisms of action, and relevant experimental protocols.

Structural Formula and Chemical Properties
Tetradecylphosphocholine and its clinically significant analog, miltefosine

(hexadecylphosphocholine), are amphiphilic, zwitterionic molecules.[1][3] Their structures

consist of a positively charged quaternary amine and a negatively charged phosphoryl group,

attached to a long hydrophobic alkyl chain.[1] The primary structural difference is the length of

this alkyl chain, which is 14 carbons for tetradecylphosphocholine and 16 carbons for

miltefosine (though some sources may use the formula C21H46NO4P which corresponds to a

hexadecyl chain).[1][3]
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Structural Diagrams

Figure 1: Tetradecylphosphocholine 

Figure 2: Miltefosine (Hexadecylphosphocholine)

Physicochemical Data
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The quantitative properties of tetradecylphosphocholine and miltefosine are summarized

below for easy comparison.

Property
Tetradecylphosphocholine
(Fos-choline 14)

Miltefosine
(Hexadecylphosphocholin
e)

CAS Number 77733-28-9[3][4][5] 58066-85-6[6]

Molecular Formula C₁₉H₄₂NO₄P[3][4][5] C₂₁H₄₆NO₄P[1][6]

Molecular Weight 379.5 g/mol [3][5] 407.6 g/mol [6][7]

Appearance White crystalline powder[8]
White to off-white hygroscopic

powder[1]

Solubility

DMF: 15 mg/mlDMSO: 15

mg/mlEthanol: 15 mg/mlPBS

(pH 7.2): 25 mg/ml[3]

Ethanol: >1.25 mg/mLDMSO:

>0.8 mg/mLWater/PBS (pH

7.2): ≥2.5 mg/mL[1][6]

pKa Not specified ~2[1][2]

Critical Micelle Conc. (CMC) ~0.12 mM[3][8] Not specified

Mechanisms of Action and Signaling Pathways
(Miltefosine)
Miltefosine exerts its therapeutic effects through a multi-faceted mechanism of action, primarily

by interacting with cell membranes and modulating critical intracellular signaling pathways.[9]

Its activity is not based on direct interaction with DNA, but rather on its influence at the level of

the cancer cell membrane.[10]

Disruption of Membrane Integrity and Lipid Metabolism
As a phospholipid analog, miltefosine integrates into cellular membranes, disrupting their

normal structure and function.[11][12] This interference affects membrane fluidity and the

function of membrane-bound proteins.[13] A key mechanism is the inhibition of

phosphatidylcholine biosynthesis. In mammalian cells, miltefosine blocks the Kennedy CDP-

Choline pathway by inhibiting the enzyme phosphocholine cytidylyltransferase.[6][14] This
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inhibition is significantly more potent in parasites like T. cruzi than in mammalian cells,

contributing to its selective antiparasitic activity.[14]
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Caption: Miltefosine inhibits phosphatidylcholine synthesis by preventing CCT translocation.

Modulation of Signal Transduction
Miltefosine significantly impacts intracellular signaling cascades that are crucial for cell

proliferation, survival, and differentiation.[9] It has been shown to inhibit Protein Kinase C

(PKC) and interfere with the PI3K/Akt pathway.[7][10]

Protein Kinase C (PKC) Inhibition: Miltefosine inhibits phosphatidylserine-activated PKC in

vitro with a half-inhibitory concentration (IC50) of 62 µM.[6][15] This action antagonizes the
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effects of phorbol esters, which are known PKC activators, thereby inhibiting cell

proliferation.[15]

PI3K/Akt Pathway Interference: Alkylphospholipids, including miltefosine, can modulate the

PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways.[9] This modulation can lead to a G2/M

phase cell cycle arrest and ultimately trigger programmed cell death.[9]
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Caption: Miltefosine inhibits key pro-survival signaling pathways like PI3K/Akt and Ras/Raf.
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Induction of Apoptosis
A primary consequence of miltefosine's action on cancer and leishmania cells is the induction

of apoptosis, or programmed cell death.[2][16][17] This process is characterized by distinct

morphological and biochemical hallmarks, including cell shrinkage, nuclear condensation, DNA

fragmentation, and the externalization of phosphatidylserine (PS) on the outer leaflet of the

plasma membrane.[16][17][18] In Leishmania donovani, miltefosine-induced apoptosis involves

DNA fragmentation into oligonucleosome-sized fragments, a classic feature of this cell death

pathway.[17][18]
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Caption: Miltefosine induces apoptosis through characteristic cellular changes.

Experimental Protocols: In Vitro Cytotoxicity
Assessment
To evaluate the cytotoxic effects of alkylphosphocholines, a variety of in vitro assays can be

employed. The MTT assay is a widely used colorimetric method to assess cell metabolic

activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]

MTT Assay Protocol
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This protocol outlines the key steps for determining the 50% inhibitory concentration (IC₅₀) of a

compound like tetradecylphosphocholine or miltefosine against a chosen cell line.

Cell Seeding:

Culture cells to an appropriate density, ensuring they are in the logarithmic growth phase.

Trypsinize (for adherent cells) or collect cells and perform a cell count using a

hemocytometer or automated cell counter.[20]

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000

cells/well) in 100 µL of complete culture medium.[19]

Incubate the plate overnight (or for a few hours for suspension cells) at 37°C in a 5% CO₂

humidified atmosphere to allow for cell attachment and recovery.[19][20]

Compound Treatment:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, PBS).

Perform serial dilutions of the compound in culture medium to achieve a range of desired

final concentrations.

Remove the old medium from the wells and add 100 µL of the medium containing the

various compound concentrations. Include vehicle-only controls (solvent at the same

concentration used for the highest drug dose).[20][21]

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

[22]

MTT Addition and Incubation:

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) in sterile PBS.[21]

Add 10-20 µL of the MTT solution to each well (including controls) and mix gently.
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Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases

in viable cells will reduce the yellow MTT to purple formazan crystals.[19]

Formazan Solubilization and Absorbance Reading:

After incubation, add 100-150 µL of a solubilization solution (e.g., DMSO, acidified

isopropanol) to each well to dissolve the formazan crystals.

Shake the plate gently for 5-15 minutes to ensure complete dissolution.[19]

Measure the absorbance of each well using a microplate reader at a wavelength of 570

nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

[21]

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle-

treated control cells.

Plot the percentage of viability against the log of the compound concentration to generate

a dose-response curve.

Determine the IC₅₀ value, which is the concentration of the compound that causes a 50%

reduction in cell viability.

Experimental Workflow Diagram
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Caption: Workflow for determining compound cytotoxicity using the MTT assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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